1-[4-(Aminomethyl)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one
CAS No.: 1251270-75-3
Cat. No.: VC3056981
Molecular Formula: C12H18N2OS
Molecular Weight: 238.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251270-75-3 |
|---|---|
| Molecular Formula | C12H18N2OS |
| Molecular Weight | 238.35 g/mol |
| IUPAC Name | 1-[4-(aminomethyl)piperidin-1-yl]-2-thiophen-3-ylethanone |
| Standard InChI | InChI=1S/C12H18N2OS/c13-8-10-1-4-14(5-2-10)12(15)7-11-3-6-16-9-11/h3,6,9-10H,1-2,4-5,7-8,13H2 |
| Standard InChI Key | DMXSQGXMHYVDIT-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1CN)C(=O)CC2=CSC=C2 |
| Canonical SMILES | C1CN(CCC1CN)C(=O)CC2=CSC=C2 |
Introduction
Chemical Identity and Fundamental Properties
1-[4-(Aminomethyl)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one, identified by CAS number 1251270-75-3, is a research compound with a molecular formula of C12H18N2OS and a molecular weight of 238.35 g/mol. The compound's IUPAC name is 1-[4-(aminomethyl)piperidin-1-yl]-2-thiophen-3-ylethanone, indicating its core structural elements. It is currently classified for research use only, with no approved human or veterinary applications.
The compound features several key structural elements that define its chemical identity. The piperidine ring serves as a core scaffold, with an aminomethyl substituent at the 4-position providing a basic center. This is connected via an amide linkage to an ethanone bridge, which in turn links to a thiophene ring, creating a molecule with diverse functional groups and potential binding capabilities.
Chemical Identifiers and Properties
Table 1 presents the comprehensive chemical identifiers and properties of the compound.
| Property | Value |
|---|---|
| CAS Number | 1251270-75-3 |
| Product ID | VC3056981 |
| Molecular Formula | C12H18N2OS |
| Molecular Weight | 238.35 g/mol |
| IUPAC Name | 1-[4-(aminomethyl)piperidin-1-yl]-2-thiophen-3-ylethanone |
| Standard InChI | InChI=1S/C12H18N2OS/c13-8-10-1-4-14(5-2-10)12(15)7-11-3-6-16-9-11 |
| Standard InChIKey | DMXSQGXMHYVDIT-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1CN)C(=O)CC2=CSC=C2 |
| PubChem Compound ID | 61787098 |
Structural Features and Chemical Characteristics
Core Structural Components
The compound consists of several key structural elements:
Structural Analysis and Implications
The combination of these structural elements creates a molecule with multiple potential interaction points for biological targets. The piperidine and thiophene rings provide hydrophobic surfaces for binding, while the amine and carbonyl groups offer hydrogen bonding capabilities. The relative positioning of these groups, facilitated by the ethanone bridge, may allow the compound to adopt conformations suitable for specific target interactions.
Analytical Characterization
The characterization of 1-[4-(Aminomethyl)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one would typically employ various spectroscopic and analytical techniques, which are standard in confirming the structure and purity of organic compounds.
Spectroscopic Analysis
Key spectroscopic methods would include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR would show characteristic signals for the thiophene protons (typically in the aromatic region), methylene protons adjacent to the carbonyl group, and the complex pattern of the piperidine ring protons.
-
13C NMR would reveal the carbonyl carbon signal (typically around 170-180 ppm) and the distinct pattern of thiophene carbons.
-
-
Infrared (IR) Spectroscopy:
-
Expected to show characteristic absorption bands for the C=O stretching of the amide (approximately 1630-1650 cm-1).
-
N-H stretching vibrations from the primary amine would appear in the 3300-3500 cm-1 region.
-
-
Mass Spectrometry:
-
The molecular ion peak would correspond to the molecular weight of 238.35 g/mol.
-
Fragmentation patterns would likely show characteristic losses related to the thiophene and piperidine portions of the molecule.
-
Chromatographic Analysis
High-performance liquid chromatography (HPLC) or gas chromatography (GC) would be employed to assess the purity of the compound and to monitor reactions during synthesis.
Mechanism of Action
The biological activity of 1-[4-(Aminomethyl)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one would likely involve interactions with specific protein targets, facilitated by its heterocyclic rings and functional groups.
Molecular Docking Studies
In silico docking studies would be valuable for predicting the binding affinities of 1-[4-(Aminomethyl)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one to potential target proteins such as enzymes or receptors involved in disease pathways.
Computational Approaches
Molecular docking studies could:
-
Identify Potential Binding Sites: Computational methods would help identify potential binding pockets in target proteins where the compound might interact with high affinity.
-
Predict Key Interactions: Docking simulations could reveal potential hydrogen bonds, hydrophobic interactions, and other forces that contribute to binding strength and specificity.
-
Guide Structural Modifications: The insights gained from docking studies could inform the design of analogues with improved binding properties or selectivity for specific targets.
-
Prioritize Experimental Testing: Computational predictions could help prioritize the most promising applications for experimental validation, streamlining the drug discovery process.
Current Research Status and Future Directions
The compound 1-[4-(Aminomethyl)piperidin-1-yl]-2-(thiophen-3-yl)ethan-1-one is currently designated for research use only, indicating its role in early-stage investigation rather than applied therapeutic use.
Research Opportunities
Future research directions might include:
-
Comprehensive Pharmacological Profiling: Systematic testing against panels of receptors, enzymes, and other targets to identify specific biological activities.
-
Structure-Activity Relationship Studies: Development and testing of analogues with modifications to various portions of the molecule to understand which structural features are essential for activity.
-
Target Identification: Affinity chromatography, proteomics approaches, or computational methods to identify the specific molecular targets with which the compound interacts.
-
Formulation Development: Investigation of suitable formulations for delivery of the compound in experimental systems, addressing challenges related to solubility, stability, and bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume